(o-Bromobenzyl)dimethyl(2-hydroxy-3-(1-naphthyloxy)propyl)ammonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(o-Bromobenzyl)dimethyl(2-hydroxy-3-(1-naphthyloxy)propyl)ammonium bromide is a complex organic compound with the molecular formula C22H25Br2NO2. This compound is characterized by the presence of a bromobenzyl group, a dimethylammonium group, and a naphthyloxypropyl group. It is primarily used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (o-Bromobenzyl)dimethyl(2-hydroxy-3-(1-naphthyloxy)propyl)ammonium bromide typically involves multiple steps. One common method includes the reaction of o-bromobenzyl bromide with dimethylamine to form the intermediate (o-Bromobenzyl)dimethylamine. This intermediate is then reacted with 2-hydroxy-3-(1-naphthyloxy)propyl bromide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes maintaining specific temperatures, pressures, and using catalysts to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
(o-Bromobenzyl)dimethyl(2-hydroxy-3-(1-naphthyloxy)propyl)ammonium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atoms.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a substitution reaction, the bromine atoms may be replaced with other functional groups, leading to the formation of new compounds with different properties.
Scientific Research Applications
(o-Bromobenzyl)dimethyl(2-hydroxy-3-(1-naphthyloxy)propyl)ammonium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and in the study of reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (o-Bromobenzyl)dimethyl(2-hydroxy-3-(1-naphthyloxy)propyl)ammonium bromide involves its interaction with molecular targets through its functional groups. The bromobenzyl group can participate in electrophilic aromatic substitution reactions, while the dimethylammonium group can form ionic interactions with negatively charged molecules. The naphthyloxypropyl group can enhance the compound’s hydrophobic interactions with biological membranes, facilitating its uptake and distribution within cells.
Comparison with Similar Compounds
Similar Compounds
2-Bromobenzyl bromide: Used as a reagent in organic synthesis.
Naphthyloxypropyl derivatives: Similar compounds with variations in the substituents on the naphthalene ring.
Uniqueness
(o-Bromobenzyl)dimethyl(2-hydroxy-3-(1-naphthyloxy)propyl)ammonium bromide is unique due to its combination of functional groups, which confer specific reactivity and interaction properties. This makes it a valuable compound in various chemical and biological applications.
Properties
CAS No. |
87415-53-0 |
---|---|
Molecular Formula |
C22H25Br2NO2 |
Molecular Weight |
495.2 g/mol |
IUPAC Name |
(2-bromophenyl)methyl-(2-hydroxy-3-naphthalen-1-yloxypropyl)-dimethylazanium;bromide |
InChI |
InChI=1S/C22H25BrNO2.BrH/c1-24(2,14-18-9-4-6-12-21(18)23)15-19(25)16-26-22-13-7-10-17-8-3-5-11-20(17)22;/h3-13,19,25H,14-16H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
HGYANRVNRYPPPR-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(CC1=CC=CC=C1Br)CC(COC2=CC=CC3=CC=CC=C32)O.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.